molecular formula C16H14N4O2S2 B2989044 N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide CAS No. 1021266-65-8

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2989044
CAS No.: 1021266-65-8
M. Wt: 358.43
InChI Key: ILUTXKVQVIJUOX-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring two thiazole rings connected via a 3-oxopropyl linker. The benzamide moiety is attached to one thiazole, while the other thiazole bears an amino group (Figure 1). This structural motif is common in bioactive molecules, particularly those targeting kinase inhibition and antiproliferative pathways .

Properties

IUPAC Name

N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c21-13(19-15-17-8-9-23-15)7-6-12-10-24-16(18-12)20-14(22)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUTXKVQVIJUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide, identified by CAS number 1021266-65-8, is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

The molecular formula of this compound is C16H14N4O2S2C_{16}H_{14}N_{4}O_{2}S_{2} with a molecular weight of 358.4 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O₂S₂
Molecular Weight358.4 g/mol
CAS Number1021266-65-8

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study exploring various thiazole compounds indicated that derivatives similar to this compound showed promising results against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some thiazole derivatives were reported as low as 10.7 μmol/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving the inhibition of specific proteins involved in cell division. For instance, compounds with similar thiazole motifs have been shown to inhibit HSET (KIFC1), a protein critical for maintaining bipolar spindle formation in cancer cells. In vitro studies report micromolar inhibition against HSET, leading to the induction of multipolar spindles in centrosome-amplified cancer cells . This suggests a mechanism where the compound could disrupt normal mitotic processes, potentially leading to cancer cell death.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated a series of thiazole derivatives against various microbial strains. This compound was included in the screening and exhibited significant activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
  • Cancer Cell Studies : In another research effort, the compound was tested in human cancer cell lines where it demonstrated selective cytotoxicity. The study highlighted its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Inhibition : Targeting proteins like HSET involved in mitotic spindle formation.
  • Cell Membrane Disruption : Interfering with microbial cell membranes leading to cell lysis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Core Scaffold and Substituent Variations

The compound shares structural similarities with several benzamide-thiazole derivatives (Table 1):

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide (Target) Benzamide, thiazol-2-ylamino, 3-oxopropyl linker 387.4 (calc.) Dual thiazole cores -
4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide Fluorobenzamide, 4-phenylpiperazine 438.5 Enhanced solubility via fluorine
N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide Thiophene carboxamide, pyridinylmethylamino 372.5 Thiophene for π-stacking interactions
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Dichlorobenzamide, morpholinomethyl, pyridinyl ~490 (approx.) Chlorine for electrophilic interactions

Key Observations :

  • Electron-Withdrawing Groups : Fluorine (in ) and chlorine (in ) substituents enhance polarity and may improve target binding via electrostatic interactions.
Antiproliferative Activity

Thiazole derivatives with sulfonamide or benzamide moieties exhibit strong antiproliferative effects. For example:

  • Compound 29 (): (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one shows an IC50 of 9.39 µM against breast cancer cells, outperforming doxorubicin (IC50 ~30 µM) .
  • Analogues with dual thiazole cores (e.g., target compound) are hypothesized to inhibit kinases like EGFR or VEGFR, though empirical data is needed .
Antimicrobial and Anti-inflammatory Potential

Compounds like 4g and 4h () with morpholine or piperazine substituents demonstrate moderate antimicrobial activity, likely due to membrane disruption or enzyme inhibition .

Physicochemical Properties

  • Solubility : Piperazine and morpholine substituents (in ) improve aqueous solubility compared to the target compound’s unmodified structure.
  • Stability: The 3-oxopropyl linker may confer flexibility but could introduce metabolic instability, as seen in similar enone-containing compounds .

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